2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene
Overview
Description
2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene is a chemical compound known for its unique structural properties, which include both nitro and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene typically involves the nitration of 4-(trifluoromethoxy)-1-(trifluoromethyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve more advanced techniques such as continuous flow nitration to ensure higher yields and purity.
Chemical Reactions Analysis
2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and coatings.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceuticals, especially those requiring fluorinated aromatic structures for enhanced biological activity.
Chemical Biology: It is used in the study of enzyme mechanisms and interactions due to its ability to act as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the trifluoromethoxy and trifluoromethyl groups influence the compound’s electronic properties. These groups can interact with various molecular targets, including enzymes and receptors, affecting their activity and function.
Comparison with Similar Compounds
Similar compounds to 2-Nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene include:
2-Nitro-4-(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group instead of a trifluoromethoxy group, leading to different reactivity and applications.
2-Nitro-4-(trifluoromethoxy)phenol: This compound contains a hydroxyl group, which significantly alters its chemical behavior compared to the trifluoromethyl derivative.
The uniqueness of this compound lies in its combination of nitro, trifluoromethoxy, and trifluoromethyl groups, which confer distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)5-2-1-4(18-8(12,13)14)3-6(5)15(16)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVPHUHCTRNEGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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